molecular formula C15H19NO3 B2943935 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 1132077-89-4

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B2943935
CAS RN: 1132077-89-4
M. Wt: 261.321
InChI Key: IPUQJGRASLXTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine” is a benzazepine derivative. Benzazepines are seven-membered heterocyclic compounds containing a nitrogen atom . They are known to exhibit a wide range of biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, benzazepines are generally synthesized through the reaction of quaternary salts with bases .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a seven-membered benzazepine ring with two methoxy groups attached at positions 7 and 8. The 3-position is likely acryloylated .

properties

IUPAC Name

1-(7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-4-15(17)16-7-5-11-9-13(18-2)14(19-3)10-12(11)6-8-16/h4,9-10H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUQJGRASLXTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCN(CCC2=C1)C(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Synthesis routes and methods

Procedure details

At ambient temperature, 70 g (287.2 mmol) of the product obtained in Step 2 are dissolved in 1200 mL of dichloromethane, and then 100 mL (718 mmol/2.5 eq.) of triethylamine are added all at once. The mixture is brought to 0° C. and a solution of 25.8 mL (315.9 mmol/1.1 eq.) of acryloyl chloride in 270 mL of dichloromethane is poured in dropwise, maintaining the temperature at about 0° C. After 2 hours at 0° C., the mixture is stirred at ambient temperature overnight. Washing with 750 mL of water, 750 mL of 1N hydrochloric acid and 750 mL of water and then drying over magnesium sulphate are then carried out. After filtration and evaporation, the residue is chromatographed over 3.2 kg of silica (eluant: dichloromethane/ethanol: 95/5), followed by recrystallisation from isopropanol. After filtration over a frit and drying in vacuo at 50° C., the desired product is obtained.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
25.8 mL
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Three

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